molecular formula C19H23NO4S B12596453 1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate CAS No. 606114-61-8

1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B12596453
CAS No.: 606114-61-8
M. Wt: 361.5 g/mol
InChI Key: LGOVKOVRAODDLV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene carboxylates. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.

    Attachment of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Oxoethyl Group: This step may involve the use of acylation reactions.

    Introduction of the 2-Methylbutan-2-ylamino Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-amino-2-oxoethyl thiophene-2-carboxylate
  • 1-(4-Methoxyphenyl)-2-[(2-methylpropyl)amino]-2-oxoethyl thiophene-2-carboxylate

Uniqueness

1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

606114-61-8

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-(2-methylbutan-2-ylamino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H23NO4S/c1-5-19(2,3)20-17(21)16(13-8-10-14(23-4)11-9-13)24-18(22)15-7-6-12-25-15/h6-12,16H,5H2,1-4H3,(H,20,21)

InChI Key

LGOVKOVRAODDLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=CS2

Origin of Product

United States

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